molecular formula C21H19ClN2O3S B2846338 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 475061-57-5

2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2846338
CAS No.: 475061-57-5
M. Wt: 414.9
InChI Key: OFGCBYALIPULIU-UHFFFAOYSA-N
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Description

2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide is an intriguing organic compound with applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound's structure incorporates a range of functional groups, making it a versatile and valuable substance for research and practical use.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves several steps, each requiring specific reactants and conditions. One common method starts with the chlorination of benzamide to introduce the chlorine atom. Following this, the introduction of the dioxohexahydro-1H-4,7-methanoisoindol group is carried out through a series of reactions, including cyclization and oxidation. Finally, the thiophen-2-ylmethyl group is added using a nucleophilic substitution reaction. Industrial Production Methods : On an industrial scale, the production of this compound might involve large-scale reactions with carefully controlled conditions to ensure high yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Each reaction type can be leveraged to modify the compound for specific applications. Common Reagents and Conditions : Reagents like strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride are frequently used. Conditions often involve controlled temperatures and pressures to ensure optimal reaction rates and product stability. Major Products : Products from these reactions include modified versions of the original compound with different functional groups, offering potential for new applications in fields like drug design and material science.

Scientific Research Applications

2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide has a wide range of applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Researchers explore its effects on biological systems, particularly its interactions with enzymes and receptors.

  • Medicine: : There is potential for this compound in drug development, particularly for targeting specific molecular pathways.

  • Industry: : It finds use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide exerts its effects involves specific molecular targets and pathways. Its structure allows it to interact with various biological macromolecules, including proteins and nucleic acids, modulating their activity. For instance, it might inhibit or activate enzymes, leading to downstream effects in cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(thiophen-2-ylmethyl)benzamide stands out due to its unique combination of functional groups, providing distinct reactivity and application potential. List of Similar Compounds :

  • 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(benzyl)benzamide

  • 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(fur-2-ylmethyl)benzamide

  • 2-chloro-5-(1,3-dioxohexahydro-1H-4,7-methanoisoindol-2(3H)-yl)-N-(methyl)benzamide

Properties

IUPAC Name

2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c22-16-6-5-13(9-15(16)19(25)23-10-14-2-1-7-28-14)24-20(26)17-11-3-4-12(8-11)18(17)21(24)27/h1-2,5-7,9,11-12,17-18H,3-4,8,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGCBYALIPULIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)C(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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